Cas no 4513-01-3 (5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine)
![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine structure](https://www.kuujia.com/scimg/cas/4513-01-3x500.png)
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
- 11-methyl-5,6-dihydrobenzo[b][1]benzazepine
- 2-methyl-2-azatricyclo[9.4.0.0(3),?]pentadeca-1(15),3,5,7,11,13-hexaene
- 5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl-
- 4513-01-3
- AKOS003345951
- InChI=1/C15H15N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H
- G70822
- SCHEMBL2604390
-
- Inchi: InChI=1S/C15H15N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3
- InChI Key: VTSFLGMBTHXJSM-UHFFFAOYSA-N
- SMILES: CN1C2=CC=CC=C2CCC3=CC=CC=C31
Computed Properties
- Exact Mass: 209.120449483g/mol
- Monoisotopic Mass: 209.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
- XLogP3: 5
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00I8Y9-250mg |
5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl- |
4513-01-3 | 95% | 250mg |
$117.00 | 2024-05-02 | |
1PlusChem | 1P00I8Y9-100mg |
5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl- |
4513-01-3 | 95% | 100mg |
$69.00 | 2024-05-02 | |
1PlusChem | 1P00I8Y9-1g |
5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl- |
4513-01-3 | 95% | 1g |
$296.00 | 2024-05-02 | |
Aaron | AR00I96L-250mg |
5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl- |
4513-01-3 | 95% | 250mg |
$114.00 | 2025-02-13 | |
Aaron | AR00I96L-1g |
5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl- |
4513-01-3 | 95% | 1g |
$307.00 | 2025-02-13 | |
Aaron | AR00I96L-100mg |
5H-Dibenz[b,f]azepine, 10,11-dihydro-5-methyl- |
4513-01-3 | 95% | 100mg |
$67.00 | 2025-02-13 | |
Alichem | A019096150-1g |
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine |
4513-01-3 | 95% | 1g |
$400.00 | 2023-09-01 |
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine Related Literature
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
Additional information on 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
Recent Advances in the Study of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS: 4513-01-3)
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS: 4513-01-3) is a tricyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its pharmacological properties, synthesis methods, and potential as a lead compound for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.
One of the key areas of interest is the compound's structural similarity to known tricyclic antidepressants (TCAs), which suggests potential applications in neuropharmacology. Recent research has explored its binding affinity to serotonin and norepinephrine transporters, with preliminary results indicating a promising profile for mood disorder treatments. Additionally, modifications to the core structure have been investigated to enhance selectivity and reduce off-target effects, which are common limitations of traditional TCAs.
In terms of synthesis, advancements have been made in optimizing the production of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine. A study published in 2023 demonstrated a novel catalytic method that improves yield and reduces byproducts, making the process more efficient and environmentally friendly. This development is particularly relevant for scaling up production for preclinical and clinical studies.
Another significant area of research involves the compound's potential anti-inflammatory and analgesic properties. In vitro and in vivo studies have shown that 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine can modulate inflammatory pathways, suggesting its utility in treating chronic inflammatory conditions. These findings are supported by molecular docking studies that highlight its interaction with key inflammatory mediators.
Despite these promising results, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research is focused on addressing these gaps, with particular emphasis on improving bioavailability and reducing potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS: 4513-01-3) represents a versatile compound with multiple therapeutic potentials. Recent studies have shed light on its pharmacological properties, synthesis improvements, and applications in neuropharmacology and inflammation. Continued research and development are essential to fully harness its benefits and translate findings into clinical applications.
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